molecular formula C7H6Cl2O3S B13966770 (3,4-Dichlorophenyl)methanesulfonic acid

(3,4-Dichlorophenyl)methanesulfonic acid

Cat. No.: B13966770
M. Wt: 241.09 g/mol
InChI Key: GIEXJRNNJJHFCC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methanesulfonic acid is an organosulfur compound with the molecular formula C7H6Cl2O3S. It is a derivative of methanesulfonic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine atoms at the 3 and 4 positions. This compound is known for its strong acidic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methanesulfonic acid typically involves the sulfonation of 3,4-dichlorotoluene. The process can be carried out using methanesulfonyl chloride in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate or sulfinate compounds.

    Substitution: Various substituted phenylmethanesulfonic acid derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)methanesulfonic acid has several applications in scientific research:

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methanesulfonic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. The compound can protonate substrates, facilitating nucleophilic attacks and other reaction mechanisms. Its molecular targets include enzymes and proteins, where it can modify their activity through sulfonation.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid (CH3SO3H): The simplest alkylsulfonic acid, used as a catalyst and in electroplating.

    Benzenesulfonic acid (C6H5SO3H): An aromatic sulfonic acid used in detergents and as a catalyst.

    p-Toluenesulfonic acid (CH3C6H4SO3H): A strong organic acid used in organic synthesis.

Uniqueness

(3,4-Dichlorophenyl)methanesulfonic acid is unique due to the presence of chlorine atoms on the phenyl ring, which enhances its reactivity and allows for specific applications in organic synthesis and industrial processes. The compound’s strong acidic nature and ability to undergo various chemical reactions make it a versatile reagent in scientific research and industrial applications.

Properties

IUPAC Name

(3,4-dichlorophenyl)methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c8-6-2-1-5(3-7(6)9)4-13(10,11)12/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEXJRNNJJHFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CS(=O)(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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